1,1-Dimethyl-2-nitrohydrazine

Description

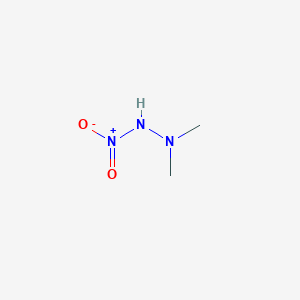

Structure

2D Structure

3D Structure

Properties

CAS No. |

114132-47-7 |

|---|---|

Molecular Formula |

C2H7N3O2 |

Molecular Weight |

105.10 g/mol |

IUPAC Name |

N-(dimethylamino)nitramide |

InChI |

InChI=1S/C2H7N3O2/c1-4(2)3-5(6)7/h3H,1-2H3 |

InChI Key |

VNHBLVDEXIAQEA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for 1,1 Dimethyl 2 Nitrohydrazine Analogues

Strategies for N-N Bond Formation in Hydrazines

The foundational step in synthesizing hydrazine (B178648) derivatives is the construction of the N-N single bond. Modern organic synthesis has developed numerous strategies to achieve this, moving beyond traditional methods to incorporate catalytic and more selective processes.

A notable advancement is the nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a wide array of aryl and aliphatic amines. organic-chemistry.org This method provides a versatile route to hydrazides, which are key precursors to substituted hydrazines. organic-chemistry.org Another innovative approach involves the use of a small ring phosphacycle (phosphetane) as a catalyst for the cross-selective intermolecular reductive coupling of nitroarenes and anilines, utilizing a hydrosilane as the terminal reductant. organic-chemistry.org This technique demonstrates good chemoselectivity and is tolerant of various functional groups. organic-chemistry.org

Electrophilic amination represents another significant strategy. The reaction of primary amines with a diethylketomalonate-derived oxaziridine, for instance, yields N-Boc protected hydrazines, which can be used in subsequent synthetic steps, such as the one-pot synthesis of pyrazoles. organic-chemistry.org

Nitration Reactions in Hydrazine Synthesis

The introduction of a nitro group onto a hydrazine nitrogen (N-nitration) is a critical step in synthesizing compounds like 1,1-Dimethyl-2-nitrohydrazine. This transformation is often challenging, as the reaction conditions can lead to oxidation or rearrangement side products. The nitration of N,N′-disubstituted hydrazines using nitric acid-acetic anhydride (B1165640) mixtures has been studied, revealing a strong dependence on the nature of the substituents. cdnsciencepub.com While many alkyl- and acyl-substituted hydrazines undergo oxidation to form the corresponding azo derivatives (RN=NR), certain substrates, such as N,N′-dibenzoylhydrazine, can be successfully nitrated to yield the N,N′-dinitro product. cdnsciencepub.com

The reaction between nitrous acid and hydrazine has also been investigated, which proceeds via a standard N-nitrosation mechanism to form N-nitrosohydrazine. rsc.org This intermediate subsequently decomposes through different pathways depending on the acidity of the medium, yielding hydrazoic acid (HN₃) at high acidity or ammonia (B1221849) and nitrous oxide (N₂O) at lower acidities. rsc.org Destructive nitration of N-acetonyl derivatives of hydrazines with mixtures of sulfuric and nitric acids has also been explored as a route to N-dinitromethyl compounds, proceeding through the sequential introduction of nitro groups into the methylene (B1212753) fragment. researchgate.net

Alkylation Procedures for Dimethylhydrazines

The synthesis of the 1,1-dimethylhydrazine (B165182) (also known as unsymmetrical dimethylhydrazine or UDMH) backbone is a well-established process with several industrial and laboratory-scale methods.

One major industrial route is based on the Olin Raschig process, which involves the reaction of monochloramine with dimethylamine (B145610) to produce 1,1-dimethylhydrazinium chloride. wikipedia.org Another commercial method involves the reductive alkylation of acetylhydrazine. In this process, acetylhydrazine is treated with formaldehyde (B43269) and hydrogen over a suitable catalyst to form an N,N-dimethylated acetylhydrazine intermediate, which is subsequently hydrolyzed to yield UDMH and acetic acid. wikipedia.orgacs.org

More advanced and versatile laboratory methods have been developed for the selective alkylation of hydrazine derivatives. A one-pot method utilizing α-picoline-borane for the direct reductive alkylation of hydrazine derivatives offers an efficient route to various N-alkylhydrazines without the need to isolate hydrazone intermediates. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to the synthesis of active pharmaceutical ingredients. organic-chemistry.org The reaction mechanism for such reductive alkylations involves the initial formation of a hydrazone from the hydrazine and an aldehyde, which is then reduced in situ by the borane (B79455) reagent.

Table 1: Comparison of Selected Alkylation Methods for Hydrazine Derivatives

| Method | Alkylating Agent(s) | Reductant/Catalyst | Key Features |

| Industrial Process | Formaldehyde | H₂ / Catalyst | Two-step process involving hydrolysis; suitable for large-scale production. wikipedia.org |

| Chloramination | Monochloramine | N/A | Based on the Raschig process; reacts with a secondary amine. wikipedia.org |

| Direct Reductive Alkylation | Aldehydes / Ketones | α-Picoline-Borane | One-pot procedure; avoids isolation of intermediates; good for complex molecules. organic-chemistry.org |

| Reductive Hydrazination | Aldehydes / Ketones | Imine Reductase (IRED) | Biocatalytic approach; high selectivity. nih.gov |

Mechanistic Investigations of Synthetic Routes

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope. Nucleophilic substitution and oxidation-reduction reactions are central to the synthesis of substituted hydrazines.

Nucleophilic Substitution Pathways in Hydrazine Derivatization

Nucleophilic substitution is a cornerstone of hydrazine chemistry. The formation of the C-N bond in alkylation procedures often proceeds via an SN2 mechanism, where a nitrogen atom of the hydrazine acts as the nucleophile, attacking an electrophilic carbon center and displacing a leaving group. gacariyalur.ac.in

In the synthesis of aryl hydrazines, nucleophilic aromatic substitution (SNAr) is a key pathway, particularly for electron-deficient aromatic rings. For example, hydrazinylpyridines can be efficiently synthesized via the substitution of a chlorine atom on various chloropyridines using hydrazine hydrate (B1144303) as the nucleophile. thieme-connect.com The mechanism involves the addition of the nucleophile to the aromatic ring to form a stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. researchgate.net

Recent research has also demonstrated the feasibility of an SN2 reaction directly at an amide nitrogen center. By using O-tosyl hydroxamates as electrophiles, amines can act as nucleophiles to form N-N bonds, providing a novel and direct route to hydrazide derivatives under mild conditions. nih.gov

Oxidation-Reduction Chemistry in Hydrazine Synthesis

Redox reactions are integral to both the formation and derivatization of hydrazines. The classic synthesis of UDMH, first reported by Fischer, involves the reduction of N-Nitrosodimethylamine using zinc dust in acetic acid. wikipedia.orgorgsyn.org This reaction is a clear example of a reductive pathway to form the hydrazine moiety.

Reductive alkylation, as previously discussed, is fundamentally a redox process. The reaction involves the condensation of a hydrazine with a carbonyl compound (an oxidation state change for the carbon) to form a hydrazone, followed by the reduction of the C=N double bond to a C-N single bond. organic-chemistry.orgrsc.org The mechanism of a catalyst-free, HFIP-promoted reductive alkylation of azoarenes proposes that the azoarene is first reduced to a hydrazoarene, which then condenses with an aldehyde to form an iminium intermediate that is subsequently reduced. rsc.org

Electrochemical methods also leverage redox chemistry for hydrazine synthesis. Strategies for the oxidative N-N coupling of ammonia surrogates, such as benzophenone (B1666685) imine, have been developed. These methods can involve iodine or copper mediators to facilitate the electrochemical oxidation and coupling, followed by hydrolysis to release hydrazine. researchgate.net

Green Chemistry Approaches to Hydrazine Synthesis

In response to the environmental impact and hazards associated with traditional chemical processes, green chemistry principles are increasingly being applied to hydrazine synthesis. A primary goal is to replace hazardous reagents and carcinogenic intermediates, such as N-nitrosodimethylamine, which was used in older UDMH manufacturing processes. dtic.mil

One greener alternative for UDMH production involves a Hofmann rearrangement of 1,1-dimethylurea. This process uses an aqueous solution of the urea, which is reacted with a hypochlorite (B82951) salt to form an N-chloro intermediate that subsequently rearranges to UDMH upon basification. google.com This route avoids the use of highly carcinogenic nitrosamines.

Biocatalysis offers a highly selective and environmentally benign alternative. Imine reductases (IREDs) have been successfully employed for the reductive amination of carbonyls with hydrazines (reductive hydrazination). nih.gov This enzymatic approach allows for the synthesis of a variety of acyclic and cyclic N-alkylhydrazines under mild conditions. nih.gov

Other green strategies focus on improving atom economy and reducing solvent use. The synthesis of hydrazinylpyridines in sealed tubes using simple alcohols as solvents is an example of a process that can approach 100% atom efficiency. thieme-connect.com The development of one-pot reactions, such as the direct reductive alkylation of hydrazines, also aligns with green chemistry principles by minimizing separation steps and reducing waste. organic-chemistry.org

Catalytic Synthesis Innovations

Catalysis is a fundamental pillar of modern chemical synthesis, offering pathways to new molecules and more efficient routes to existing ones. Recent innovations have focused on creating highly selective and active catalysts for forming and modifying nitrogen-nitrogen bonds, which are crucial for producing substituted hydrazine derivatives.

Transition metal catalysis, in particular, has emerged as a powerful tool. For instance, titanium-based catalysts have been developed for the 1,2-diamination of alkynes using 1,1-disubstituted hydrazines. nih.gov This method allows for the direct installation of two nitrogen atoms across a carbon-carbon triple bond. nih.gov The reaction proceeds through a proposed N-aminoazatitanacyclobutene intermediate, and the selectivity between diamination and a competing hydrohydrazination reaction can be controlled by adjusting reaction parameters like concentration. nih.gov Further development has led to catalysts with increased steric bulk that can limit unwanted side reactions and broaden the substrate scope. nih.gov

Nickel-catalyzed reactions represent another significant advancement, particularly in the formation of N-N bonds to create complex hydrazides. nih.gov Researchers have developed a method for the N–N cross-coupling of O-benzoylated hydroxamates with a wide array of aryl and aliphatic amines. nih.gov This process is facilitated by an air-stable Ni(II) precatalyst and is notable for being the first intermolecular N-N coupling method compatible with secondary aliphatic amines. nih.gov Mechanistic studies suggest the involvement of electrophilic Ni-stabilized acyl nitrenoid intermediates. nih.gov

In the realm of heterogeneous catalysis, computational studies have explored low-energy pathways for hydrazine synthesis on surfaces like cobalt-molybdenum nitride (Co3Mo3N). nih.govresearchgate.net This research points toward mechanisms, such as the Eley-Rideal chemisorption of hydrogen onto pre-adsorbed nitrogen, which could enable hydrazine production under milder conditions than traditional industrial processes. nih.govresearchgate.net Such heterogeneous catalysts are promising for their potential reusability and efficiency. google.com Additionally, catalysts like iridium supported on various metal oxides are being investigated for hydrazine decomposition, a related field that provides insights into N-N bond activation. mdpi.com

Solvent-Free and Microwave-Assisted Synthetic Strategies

In line with the principles of green chemistry, solvent-free and microwave-assisted organic synthesis (MAOS) have become pivotal in developing environmentally benign and efficient reactions. These techniques dramatically reduce reaction times, often increase product yields, and simplify purification processes by eliminating harmful organic solvents. minarjournal.comresearchgate.net

Microwave-assisted synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases within the reaction mixture. tandfonline.com This uniform and rapid heating can accelerate reaction rates by orders of magnitude compared to conventional refluxing. japtronline.comjaptronline.com For the synthesis of hydrazide derivatives, microwave irradiation has enabled one-step procedures that convert carboxylic acids directly to acid hydrazides in minutes, whereas conventional methods require a two-step process of esterification followed by hydrazinolysis that can take many hours or even days. japtronline.comjaptronline.comnih.gov

Solvent-free, or solid-state, synthesis is another eco-friendly approach that can be combined with microwave irradiation or other energy sources like ultrasonication or mechanochemical mixing (ball milling). researchgate.net These methods are highly efficient for condensation reactions, such as the formation of hydrazones from hydrazines and carbonyl compounds. By eliminating the solvent, these reactions often proceed more quickly and with higher purity, as the need for complex workup and purification steps is minimized. researchgate.netnih.gov For example, the synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides under solvent-free microwave conditions was completed in 8-10 minutes with yields of 62-80%. researchgate.net

The following table compares the reaction times and yields for the synthesis of various hydrazide derivatives using conventional heating versus microwave-assisted methods, illustrating the significant advantages of the latter.

| Compound Synthesized | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Diclofenac Hydrazide | Conventional (2-step) | >15 hours | 84.9 | japtronline.comjaptronline.com |

| Diclofenac Hydrazide | Microwave (1-step) | 3 minutes | 86.7 | japtronline.com |

| Mefenamic Acid Hydrazide | Conventional (2-step) | 15-28 hours | 64-86 | nih.gov |

| Mefenamic Acid Hydrazide | Microwave (1-step) | 4-12 minutes | 82-96 | nih.gov |

| Indomethacin Hydrazide | Conventional (2-step) | ~5 hours | 71.4 | japtronline.com |

| Indomethacin Hydrazide | Microwave (1-step) | 10 minutes | 40.9 | japtronline.com |

| Phthalazine Hydrazide Derivative | Conventional | 5-6 hours | ~70-85 | tandfonline.com |

| Phthalazine Hydrazide Derivative | Microwave | 9-25 minutes | ~80-95 | tandfonline.com |

Purification and Isolation Techniques for Substituted Hydrazines

The successful synthesis of substituted hydrazines and their derivatives, such as hydrazones and hydrazides, is critically dependent on effective purification and isolation techniques. The choice of method is determined by the physical properties of the target compound (e.g., polarity, crystallinity, stability) and the nature of the impurities.

Recrystallization is a primary and highly effective method for purifying solid substituted hydrazines and their derivatives. researchgate.net The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. A suitable solvent will dissolve the crude product at an elevated temperature but allow it to crystallize in a pure form upon cooling, leaving impurities behind in the solution. researchgate.net Common solvents and solvent mixtures used for the recrystallization of hydrazine derivatives include ethanol, methanol, acetonitrile (B52724), dimethyl formamide (B127407) (DMF), and mixtures like dichloromethane/hexane or ethyl acetate/heptanes. researchgate.netresearchgate.netreddit.com The selection of the ideal solvent is often empirical, and small-scale solubility tests are crucial for success. researchgate.netyoutube.com For compounds that are difficult to crystallize, techniques such as using a solvent/anti-solvent system can be employed. reddit.com

Chromatography is a versatile and widely used technique for the purification of a broad range of organic compounds, including substituted hydrazines.

Thin-Layer Chromatography (TLC) is primarily used for monitoring reaction progress and identifying suitable solvent systems for column chromatography, though it can also be used for qualitative determination. acs.org

Column Chromatography on silica (B1680970) gel or alumina (B75360) is a standard method for separating compounds from complex mixtures. However, free hydrazines and hydrazones can sometimes exhibit peak tailing or even decompose on acidic silica gel. researchgate.net This issue can often be mitigated by treating the eluting solvent with a small amount of a basic modifier, such as triethylamine.

High-Performance Liquid Chromatography (HPLC) offers superior separation efficiency and is used for both purification (preparative HPLC) and analysis. Due to the high polarity of many simple hydrazines, they may show poor retention on standard reversed-phase columns. helixchrom.com To overcome this, pre-column derivatization is a common strategy, where the hydrazine is converted into a less polar, more easily detectable derivative (e.g., a hydrazone using an aldehyde like p-tolualdehyde). nih.gov Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be used to effectively retain and separate polar hydrazine compounds without derivatization. helixchrom.com

The following table summarizes the primary purification techniques used for substituted hydrazines.

| Technique | Principle | Common Application | Key Considerations |

| Recrystallization | Differential solubility at varying temperatures | Purification of solid, crystalline hydrazides and hydrazones | Solvent selection is critical; suitable for thermally stable compounds. researchgate.netresearchgate.net |

| Column Chromatography | Differential partitioning between a stationary and mobile phase | General purpose separation of reaction mixtures | Silica gel acidity may require neutralization; can be labor-intensive. researchgate.net |

| HPLC | High-resolution separation based on partitioning | Quantitative analysis and high-purity isolation | Polar hydrazines may require derivatization or specialized columns (e.g., mixed-mode) for good retention. helixchrom.comnih.govresearchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,1 Dimethyl 2 Nitrohydrazine

Mechanistic Pathways of N-Nitration Reactions

The synthesis of 1,1-Dimethyl-2-nitrohydrazine is primarily achieved through the N-nitration of its precursor, 1,1-dimethylhydrazine (B165182) (UDMH). justice.gc.ca This transformation involves the introduction of a nitro group (—NO₂) onto the terminal nitrogen atom.

Electrophilic Nitration

The most common pathway for N-nitration is an electrophilic substitution reaction. masterorganicchemistry.com In a typical laboratory or industrial synthesis, a potent nitrating agent is required. A mixture of concentrated nitric acid and sulfuric acid, often termed "mixed acid," is frequently employed. wikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.comcerritos.edu

The mechanism proceeds as follows:

Formation of the Electrophile: Two molecules of sulfuric acid protonate the nitric acid, leading to the loss of a water molecule and the generation of the linear nitronium ion. libretexts.org

Nucleophilic Attack: The terminal nitrogen atom (N-2) of 1,1-dimethylhydrazine possesses a lone pair of electrons and acts as a nucleophile, attacking the electrophilic nitronium ion. researchgate.net This step forms a new N-N bond and results in a protonated this compound intermediate.

Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the newly nitrated nitrogen, yielding the final product, this compound, and regenerating the acid catalyst. masterorganicchemistry.com

Nucleophilic Nitration

While less common for this specific transformation, nucleophilic nitration pathways exist. These reactions involve a nucleophile attacking a nitrating agent where the nitro group can act as a leaving group. For instance, reagents like nitronium tetrafluoroborate (B81430) can be used, where the nitronium ion is pre-formed. nih.gov In the context of forming this compound, the hydrazine (B178648) itself acts as the nucleophile, making the electrophilic pathway the definitive mechanism.

The kinetics of the nitration of 1,1-dimethylhydrazine are governed by the formation and stability of key intermediates. The rate-determining step is typically the nucleophilic attack of the hydrazine on the nitronium ion. masterorganicchemistry.com

During the synthesis of 1,1-dimethylhydrazine itself via nitrosation of dimethylamine (B145610), N-nitrosodimethylamine (NDMA) is a crucial intermediate. google.com In the subsequent nitration to form this compound, the primary intermediates are the protonated hydrazine species and the nitronium ion. The concentration of the nitronium ion, which is dependent on the acidity of the medium, is a critical factor for the reaction rate. rushim.ru Highly reactive intermediates, such as methyl radicals, can be formed during the metabolism of 1,1-dimethylhydrazine, which involves enzymatic pathways. uzh.chindustrialchemicals.gov.au While not identical to synthesis conditions, this highlights the potential for complex reactive species to form.

Table 1: Key Intermediates in the Electrophilic Nitration of 1,1-Dimethylhydrazine

| Intermediate | Formula | Role in Reaction |

| Nitronium Ion | NO₂⁺ | The primary electrophile that is attacked by the hydrazine. byjus.com |

| Protonated Nitric Acid | H₂NO₃⁺ | A precursor to the nitronium ion, formed by the action of the sulfuric acid catalyst. libretexts.org |

| Protonated 1,1-Dimethylhydrazine | (CH₃)₂N-NH₃⁺ | Can exist in equilibrium in the acidic medium, potentially affecting the nucleophilicity of the target nitrogen. |

| N-Nitrodimethylhydrazinium Ion | (CH₃)₂N-N⁺H₂NO₂ | The direct product of the electrophilic attack, before the final deprotonation step. |

Reactivity of the Hydrazine Moiety

The hydrazine core of this compound contains two distinct nitrogen atoms, N-1 (substituted with two methyl groups) and N-2 (bonded to the nitro group). Their electronic environments are vastly different, leading to disparate reactivity.

Hydrazines are generally considered strong nucleophiles, a phenomenon sometimes attributed to the "alpha effect," where a lone pair on an adjacent atom enhances nucleophilicity. masterorganicchemistry.com However, the substitution pattern in this compound creates a significant disparity in the nucleophilic character of the two nitrogen atoms.

N-1 (Dimethyl-substituted Nitrogen): This nitrogen is tertiary and benefits from the electron-donating inductive effect of the two methyl groups. However, these groups also introduce steric hindrance, which can impede its ability to act as a nucleophile. masterorganicchemistry.com In related hydrazines, methyl groups have been shown to increase the reactivity of the α-position (the substituted nitrogen). researchgate.net

N-2 (Nitro-substituted Nitrogen): This nitrogen is directly attached to a powerful electron-withdrawing nitro group. The nitro group drastically reduces the electron density on N-2 through a strong negative inductive (-I) and resonance (-M) effect. This severely diminishes its nucleophilicity, making it a very poor nucleophilic center. Studies on substituted hydrazines confirm that electron-withdrawing groups decrease the nucleophilicity of the adjacent nitrogen. rsc.org

Therefore, for this compound, the N-1 atom is the primary nucleophilic center, although its reactivity is tempered by steric bulk. The N-2 atom is essentially non-nucleophilic.

Table 2: Predicted Nucleophilicity of Nitrogen Atoms in this compound

| Nitrogen Atom | Substituents | Electronic Effects | Steric Hindrance | Predicted Nucleophilicity |

| N-1 | Two methyl groups (CH₃) | Electron-donating (inductive effect) | High | Moderate to Low |

| N-2 | One nitro group (NO₂) | Strongly electron-withdrawing (resonance and inductive effects) | Low | Very Low / Negligible |

Electrophilic centers are electron-deficient sites susceptible to attack by nucleophiles. masterorganicchemistry.com The strong electron-withdrawing nature of the nitro group is the dominant factor in determining the electrophilic sites within this compound.

N-2 Nitrogen: The delocalization of electrons into the nitro group makes the N-2 atom electron-deficient and a potential electrophilic center.

Nitrogen of the Nitro Group: The nitrogen atom within the NO₂ group bears a formal positive charge and is highly electrophilic. It is a common site for nucleophilic attack in many nitro compounds.

Carbon Atoms: The carbon atoms of the methyl groups are generally not considered strong electrophilic centers but could be susceptible to attack by extremely strong nucleophiles or under specific reaction conditions.

Reaction Site Selectivity: The preference for a reaction to occur at a specific location is known as site selectivity. synchrotron-soleil.fr In reactions involving a nucleophile attacking this compound, the attack is most likely to occur at the electrophilic nitrogen of the nitro group. Attack at the N-2 position is also plausible. The selectivity would be influenced by the nature of the nucleophile and the reaction conditions.

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. numberanalytics.comslideshare.net Nitrohydrazines can be thermally unstable and may undergo rearrangements or decomposition.

One potential isomerization for this compound is the formation of its tautomer, an aci-nitro or nitronic acid form. This involves the transfer of the proton from the N-2 nitrogen to one of the oxygen atoms of the nitro group, creating a C=N-O(OH) structure. This type of tautomerism is known for nitroalkanes.

Furthermore, rearrangement reactions have been observed in related hydrazine derivatives. For example, 1,1-dimethyl-1-phenacylhydrazinium bromide has been shown to rearrange upon heating to form 1,1-dimethyl-2-phenacylhydrazine. rsc.org This suggests that under thermal stress, migration of a substituent from N-1 to N-2 is possible, although the stability of the nitro group on N-2 makes this less likely for this compound compared to other derivatives. Theoretical studies on nitrohydrazines indicate that their stability is sensitive to substituents and conformation, with some isomers being significantly more stable than others. dtic.mildtic.miluni-muenchen.de

1,2-Shifts and Aza-β-Lactam Rearrangements

A 1,2-shift or 1,2-rearrangement is an organic reaction where a substituent moves from one atom to an adjacent atom within the molecule. Such rearrangements are fundamental in organic chemistry and include well-known reactions like the Wagner-Meerwein, Beckmann, and Curtius rearrangements. nsf.gov These reactions are typically driven by the formation of a more stable intermediate.

Aza-β-lactams (1,3-diazetidin-2-ones) are four-membered heterocyclic compounds. A common synthetic route to these structures involves hydrazine derivatives. derpharmachemica.comekb.egorientjchem.orgscilit.com The general pathway proceeds through several steps:

A hydrazine derivative is condensed with an aldehyde or ketone to form a hydrazone.

The hydrazone is then converted into a Schiff base. derpharmachemica.comorientjchem.org

A [2+2] cycloaddition reaction between the Schiff base and a suitable reagent, such as an isocyanate, yields the aza-β-lactam ring. derpharmachemica.comorientjchem.orgnih.gov

While this methodology is established for various hydrazine derivatives, specific studies applying this synthetic strategy to this compound to form a corresponding aza-β-lactam are not found in the reviewed literature. The electronic influence of the nitro group on the nitrogen nucleophilicity and the stability of potential intermediates would be a critical factor in such a reaction sequence.

Post-Transition State Bifurcations in Reaction Dynamics

A Post-Transition State Bifurcation (PTSB) describes a feature on a reaction's potential energy surface where a single, common transition state (often termed an "ambimodal" transition state) leads to two or more distinct products without passing through an intermediate minimum. nsf.govacs.org In such reactions, the product ratio is not determined by the relative energies of different transition states, as in classical transition state theory, but rather by the dynamic trajectory of the molecules after passing the single transition state. nsf.govacs.org

The identification of a PTSB often requires sophisticated computational chemistry to map the potential energy surface and run molecular dynamics simulations. acs.orgnih.gov These bifurcations have been identified in various reaction types, including cycloadditions, carbocation rearrangements, and nitrene insertions. nsf.govmdpi.com However, the scientific literature lacks any studies that specifically investigate or identify post-transition state bifurcations in the reaction dynamics of this compound.

Dimerization and Oligomerization Pathways

Dimerization is a process where two identical molecules combine to form a single new compound, the dimer. Oligomerization is a similar process involving a small, finite number of monomer units. For hydrazine derivatives, these pathways can be influenced by reaction conditions and substituents.

Specific research on the dimerization or oligomerization of this compound is scarce. However, studies on the closely related unsymmetrical dimethylhydrazine (UDMH) provide insight into potential mechanisms. Computational studies on the ozonation of UDMH have shown that it can lead to several transformation products, including a dimer. nih.gov The proposed mechanism involves the formation of an acetaldehyde (B116499) dimethylhydrazine (ADMH) intermediate, which is then oxidized to a N,N-dimethylaminonitrene (DMAN) intermediate. The dimerization of this DMAN intermediate leads to the formation of tetramethyl tetrazene (TMT). nih.gov

Another potential pathway for non-covalent association is through hydrogen bonding. In non-aqueous systems, some hydrazine derivatives are known to form hydrogen-bonded dimers, which can influence their reactivity by competing with nucleophilic attack at other centers. cdnsciencepub.com

| Precursor | Intermediate(s) | Final Product | Product Type |

|---|---|---|---|

| UDMH | Acetaldehyde Dimethylhydrazine (ADMH) | N-Nitrosodimethylamine (NDMA) | Oxidation Product |

| UDMH | N,N-Dimethylaminonitrene (DMAN) | Tetramethyl Tetrazene (TMT) | Dimerization Product |

Thermal and Photochemical Decomposition Mechanisms

The decomposition of energetic materials containing nitro and hydrazine functionalities is often complex and can be initiated by heat (thermal) or light (photochemical).

Thermal Decomposition: No detailed experimental studies on the thermal decomposition of this compound were found. However, knowledge of related compounds allows for informed hypotheses. The parent compound, 1,1-dimethylhydrazine (UDMH), is a known propellant that decomposes upon heating, and its combustion produces toxic nitrogen oxides. orientjchem.orgindustrialchemicals.gov.au The decomposition of other energetic compounds containing nitro groups, such as 2,4-dinitrophenylhydrazones, has been found to be an autocatalytic process. researchgate.net Furthermore, studies on complex substituted hydrazines, like 1,1-diphenyl-2-picrylhydrazine, show that decomposition can involve fragmentation and intermolecular transfer of nitro groups. researchgate.net It is plausible that the thermal decomposition of this compound would proceed via radical mechanisms, likely initiated by the cleavage of the weak N-N or N-NO2 bond, leading to a complex mixture of gaseous products.

Photochemical Decomposition: Similarly, specific photochemical decomposition pathways for this compound are not documented. The photochemical decomposition of the parent hydrazine molecule has been shown to produce ammonia (B1221849), nitrogen, and hydrogen. nih.gov Phenylhydrazines are known to form free radicals through metabolic oxidation, a process that can be analogous to photochemical activation. mcmaster.ca It is likely that UV irradiation of this compound would lead to the homolytic cleavage of the N-N or N-NO2 bonds, generating radical species that would then undergo further reactions.

Theoretical and Computational Chemistry Approaches to 1,1 Dimethyl 2 Nitrohydrazine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scispace.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including hydrazine (B178648) derivatives. nih.govresearchgate.net DFT calculations are employed to optimize the geometry of molecules, determining the most stable arrangement of atoms in both ground and transition states. nih.govqnl.qa For 1,1-Dimethyl-2-nitrohydrazine, DFT would be used to predict bond lengths, bond angles, and dihedral angles. Furthermore, by locating transition states, DFT can be utilized to calculate the activation energies for various chemical reactions, such as decomposition or isomerization. qnl.qaresearchgate.net

Interactive Table: Representative DFT Functionals and Basis Sets

| Functional | Description | Basis Set | Common Application |

|---|---|---|---|

| B3LYP | A hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. | 6-31G(d,p) | A popular choice for geometry optimizations and frequency calculations of organic molecules. nih.gov |

| M06-2X | A high-nonlocality hybrid meta-GGA functional. | aug-cc-pVTZ | Often used for thermochemistry, kinetics, and non-covalent interactions. |

| ωB97X-D | A range-separated hybrid functional with empirical dispersion corrections. | def2-TZVP | Good for general-purpose calculations, including thermochemistry and reaction barriers. |

Despite the broad applicability of DFT, a review of the scientific literature did not yield specific studies that have published ground state and transition state analyses for this compound.

Ab initio methods are calculations based directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF), provide more accurate descriptions of the energetic landscapes of molecules by incorporating electron correlation to varying degrees. nih.govrsc.org

MP2 is often used for single-point energy calculations on geometries optimized at a lower level of theory to obtain more reliable energy predictions. researchgate.net CASSCF is a multi-reference method particularly suited for studying systems with significant static correlation, such as molecules during bond breaking/formation, and for accurately describing potential energy surfaces and excited states. mdpi.comnih.gov For this compound, these methods would be critical for accurately calculating its heat of formation and the energy barriers of its decomposition pathways. researchgate.net

A detailed search of published research did not identify specific studies applying MP2, CASSCF, or other post-Hartree-Fock methods to map the energetic landscape of this compound.

Potential Energy Surface (PES) Mapping and Reaction Coordinate Analysis

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of reactants, products, intermediates, and the transition states that connect them. bgsu.edu

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. q-chem.comscm.com IRC calculations are performed starting from a transition state geometry to verify that it correctly connects the desired reactants and products. qnl.qamissouri.edu The resulting energy profile along the IRC provides a detailed picture of the energy changes that occur as the reaction progresses. mdpi.comq-chem.com For this compound, an IRC analysis would be essential to confirm the pathways for its decomposition or isomerization reactions. missouri.edu

No specific IRC calculations for reaction pathways involving this compound were found in the reviewed scientific literature.

Valley-Ridge Inflection (VRI) points are specific features on a potential energy surface where the curvature of the reaction valley changes, potentially leading to the bifurcation of a reaction pathway. uni-leipzig.deresearchgate.net This means that from a single transition state, the reaction can proceed to two different products. uni-leipzig.de The analysis of VRI points is important for understanding reaction selectivity in complex chemical systems. uni-leipzig.de For a molecule like this compound, which may have multiple competing decomposition channels, VRI analysis could reveal complex reaction dynamics. researchgate.netarxiv.org

There are no specific studies in the available literature that perform a Valley-Ridge Inflection point analysis on the potential energy surface of this compound.

Intermolecular Interactions and Molecular Association Studies

Computational methods are also used to study the non-covalent interactions between molecules, which govern the properties of materials in the condensed phase. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.com Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are common techniques used to visualize and quantify these intermolecular forces. mdpi.com

For this compound, understanding its intermolecular interactions is key to predicting its crystal structure, density, and sensitivity as an energetic material. Computational studies could involve calculating the interaction energies of dimers or larger clusters to understand how the molecules associate in the solid state. mdpi.commdpi.com

A review of the literature did not yield specific computational studies on the intermolecular interactions or molecular association of this compound.

Hydrogen Bonding Networks in Hydrazine Derivatives

Hydrazine derivatives are capable of forming hydrogen bonds, which play a crucial role in their crystal structures and bulk properties. In the case of this compound, the presence of the N-H proton and the oxygen atoms of the nitro group provides sites for hydrogen bonding. nih.govyoutube.com Theoretical studies on similar molecules, such as nitroanilines, show that N-H···O hydrogen bonds are significant in forming polar chains and influencing molecular aggregation. researchgate.net

Computational analysis, like the Quantum Theory of Atoms in Molecules (QTAIM), can be employed to characterize the nature of these interactions. rsc.org For instance, in related nitroxide radicals, hydrogen bonds are found to be largely dependent on electrostatic components. rsc.org It is plausible that in solid-state this compound, a network of N-H···O hydrogen bonds would be a dominant feature of its crystal packing. The strength of these bonds can be fine-tuned by the electronic effects of the substituents. rsc.org

Dispersion and Electrostatic Interactions

In energetic materials like this compound, both dispersion and electrostatic forces are critical in determining the crystal structure and density. The nitro group, being a strong electron-withdrawing group, induces a significant dipole moment in the molecule, leading to strong electrostatic interactions. mdpi.com

Spectroscopic Parameter Prediction via Computational Models

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can aid in the characterization of molecules like this compound.

Vibrational Frequency Analysis (e.g., FT-IR, Raman)

Density Functional Theory (DFT) is a widely used method for calculating the vibrational frequencies of molecules. mdpi.commdpi.comresearchgate.net For a molecule like this compound, DFT calculations can predict the frequencies of characteristic vibrational modes, such as the N-H stretch, N-N stretch, and the symmetric and asymmetric stretches of the NO2 group.

These predicted frequencies, when scaled appropriately, can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to confirm the molecular structure and identify different conformers. nih.gov For example, a computational study on 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine utilized DFT to calculate and assign the vibrational modes, showing good agreement with experimental data. nih.gov Similar computational approaches would be invaluable for the spectroscopic analysis of this compound.

Table 1: Predicted Vibrational Modes for a Hydrazine Derivative This table is a hypothetical representation based on typical DFT calculations for similar molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3300 |

| C-H Asymmetric Stretch | ~3000 |

| C-H Symmetric Stretch | ~2900 |

| NO₂ Asymmetric Stretch | ~1550 |

| NO₂ Symmetric Stretch | ~1350 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are also extensively used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.comuncw.edumdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT, is a common approach for calculating the isotropic shielding values, from which chemical shifts can be derived. uncw.edu

For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be instrumental in its structural elucidation. nih.gov The chemical shifts are sensitive to the electronic environment of the nuclei, and accurate predictions can help in assigning the peaks in an experimental spectrum. mdpi.com Machine learning techniques are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. nih.govmdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for a Hydrazine Derivative This table is a hypothetical representation based on typical computational predictions for similar molecules.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| N-H | 7.0 - 8.0 |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including conformational changes and reactivity. mdpi.com For this compound, MD simulations can be used to explore the potential energy surface and identify stable conformers. ethz.chwuxiapptec.com

The rotation around the N-N bond is a key conformational feature of hydrazine derivatives. MD simulations can reveal the energy barriers associated with this rotation and the preferred dihedral angles. indiana.edursc.orgmvpsvktcollege.ac.in This information is crucial for understanding the molecule's flexibility and how it might pack in a crystal. Furthermore, reactive molecular dynamics simulations can be employed to model the initial steps of thermal decomposition, providing insights into the reactivity and stability of this energetic compound. sciforum.net

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 1,1 Dimethyl 2 Nitrohydrazine

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the detailed structural analysis and purity verification of 1,1-Dimethyl-2-nitrohydrazine.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound by providing highly accurate mass measurements. lcms.czresearchgate.net In the analysis of this compound, HRMS can distinguish its elemental composition from other compounds with the same nominal mass. This technique, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the separation of the analyte from a complex mixture before high-resolution mass analysis. lcms.cznih.gov The high accuracy of HRMS helps in confirming the presence of nitrogen and oxygen atoms characteristic of the nitro and hydrazine (B178648) functional groups.

| Technique | Application for this compound | Key Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact molecular mass. | Precise molecular formula, elemental composition. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of nuclei. rsc.orgmsu.edu For this compound, ¹H NMR and ¹³C NMR are crucial for confirming the connectivity of atoms. conductscience.com

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further reveal detailed structural information by showing correlations between different nuclei, which is essential for unambiguously assigning the positions of the methyl groups and the nitro group relative to the hydrazine moiety. conductscience.com Solid-State NMR can provide insights into the structure and dynamics of the compound in its solid form.

| NMR Technique | Information Provided |

| ¹H NMR | Identifies the different types of protons and their neighboring environments. |

| ¹³C NMR | Identifies the different types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Shows correlations between protons, between protons and carbons, and long-range proton-carbon correlations, confirming the overall molecular structure. |

| Solid-State NMR | Provides information on the molecular structure and dynamics in the solid state. |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. up.ac.zacornell.edue-bookshelf.de Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. up.ac.za

For this compound, these techniques are vital for identifying the characteristic vibrational modes of the N-N, N-H, C-H, and NO₂ groups. A 1953 report detailed the infrared and Raman spectra of 1,1-dimethylhydrazine (B165182), providing a basis for comparison. dtic.mil

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H stretch | 3300 - 3500 | IR, Raman |

| C-H stretch (in methyl groups) | 2850 - 3000 | IR, Raman |

| Asymmetric NO₂ stretch | 1500 - 1600 | IR, Raman |

| Symmetric NO₂ stretch | 1300 - 1400 | IR, Raman |

| N-N stretch | 1000 - 1200 | Raman |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edugdckulgam.edu.in The presence of the nitro group (a chromophore) attached to the hydrazine moiety in this compound is expected to give rise to characteristic absorption bands.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| n → π | 270 - 350 | Excitation of a non-bonding electron to an anti-bonding π orbital. |

| π → π | 200 - 250 | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital. |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for analyzing its transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. epa.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. spectroscopyonline.com

In the context of this compound, GC-MS is crucial for studying its decomposition or transformation products, which are often volatile. nih.gov The gas chromatograph separates the various components of a mixture based on their boiling points and interactions with the stationary phase. kirj.ee Subsequently, the mass spectrometer fragments the separated components and records their mass-to-charge ratios, allowing for their identification by comparing the resulting mass spectra with spectral libraries. nist.govnist.gov This technique has been successfully used to identify and quantify transformation products of 1,1-dimethylhydrazine in aqueous solutions. nih.gov

| Parameter | Description |

| GC Column | Typically a capillary column with a specific stationary phase to achieve optimal separation of analytes. |

| Oven Temperature Program | A programmed temperature ramp is used to elute compounds with a wide range of boiling points. kirj.ee |

| Ionization Method | Electron Ionization (EI) is commonly used to generate reproducible mass spectra for library matching. nist.gov |

| Mass Analyzer | Quadrupole or time-of-flight (TOF) analyzers are frequently used for their rapid scanning capabilities. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. This separation technique is adept at separating components within a mixture, allowing for the precise quantification of the target compound and the detection of any impurities. biomedpharmajournal.org

Method development in HPLC for compounds like this compound often involves the optimization of several parameters to achieve the desired separation and sensitivity. This can include the choice of the stationary phase (typically a C18 column), the mobile phase composition (often a mixture of acetonitrile (B52724) and water), the flow rate, and the detection wavelength. chromsoc.jpgoogle.com For quantitative analysis, a calibration curve is typically constructed using standards of known concentration to ensure accuracy and reproducibility. psu.ac.th In some cases, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detectability, particularly when using a UV/Vis detector. epa.govresearchgate.net

Table 1: Typical HPLC Parameters for Analysis

| Parameter | Typical Setting |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) chromsoc.jp |

| Mobile Phase | Acetonitrile/Water gradient chromsoc.jp |

| Flow Rate | 1.0 mL/min chromsoc.jp |

| Detection | UV/Vis at a specified wavelength |

| Injection Volume | 3 µL chromsoc.jp |

The purity of this compound can be determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.

Hyphenated Techniques in Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its potential decomposition products. nih.govchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the mass-analyzing capabilities of mass spectrometry. chemijournal.comasdlib.org This technique is particularly useful for identifying unknown impurities and degradation products by providing molecular weight and structural information. researchgate.net For instance, in the analysis of related compounds like N-nitrosamines, LC-MS has demonstrated high sensitivity and the ability to provide structural data for confirmation. lcms.cz The use of derivatization agents can further enhance ionization efficiency and selectivity in LC-MS analysis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, especially for analyzing volatile transformation products of this compound. ijpsjournal.commdpi.com GC-MS separates compounds based on their boiling points and provides mass spectra for identification. ijpsjournal.com This method has been successfully used to quantify numerous transformation products of 1,1-dimethylhydrazine in aqueous solutions. mdpi.com However, for non-volatile or thermally labile compounds, derivatization may be necessary to facilitate their analysis by GC-MS. researchgate.net

Table 2: Comparison of Hyphenated Techniques

| Technique | Principle | Applications for this compound |

| LC-MS | Separates based on polarity, provides molecular weight and structural information. chemijournal.comasdlib.org | Purity analysis, identification of non-volatile impurities and degradation products. lcms.cznih.gov |

| GC-MS | Separates based on boiling point, provides mass spectra for identification. ijpsjournal.com | Analysis of volatile transformation products and impurities. mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state of this compound.

Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. fiveable.meacs.org To perform this analysis, a high-quality single crystal of this compound is required. fiveable.me The crystal is mounted on a goniometer and irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. fiveable.me This detailed structural information is invaluable for understanding the molecule's conformation and packing in the solid state.

Powder X-ray Diffraction (PXRD) is a crucial technique for analyzing polycrystalline samples and identifying different crystalline forms, or polymorphs. rigaku.comresearchgate.net Polymorphs of a compound can exhibit different physical properties, making their identification and control essential. mdpi.comamericanpharmaceuticalreview.com In PXRD, a powdered sample is exposed to X-rays, and the resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. mdpi.comresearchgate.net By comparing the experimental PXRD pattern of this compound to reference patterns, its polymorphic form can be identified. rigaku.com

Electrochemical Methods for Redox Behavior Analysis

Electrochemical techniques are employed to investigate the redox properties of this compound, providing insights into its electron transfer processes. spirochem.comslideshare.netasdlib.org

Cyclic Voltammetry (CV) is a primary electrochemical method used for this purpose. derpharmachemica.comlibretexts.org In a CV experiment, the potential of a working electrode is swept linearly between two limits while the resulting current is measured. libretexts.org The resulting voltammogram can reveal information about the oxidation and reduction potentials of this compound and the reversibility of its redox reactions. sciepub.comtcd.ie By analyzing the peak potentials and currents at different scan rates, kinetic parameters of the electron transfer process can also be estimated. sciepub.comresearchgate.net

Table 3: Information from Cyclic Voltammetry

| Parameter | Information Gained |

| Peak Potential (Ep) | Oxidation and reduction potentials of the analyte. libretexts.org |

| Peak Current (Ip) | Related to the concentration and diffusion coefficient of the analyte. libretexts.org |

| Scan Rate Dependence | Provides insights into the reversibility and kinetics of the redox reaction. researchgate.net |

Surface Analysis Techniques for Solid-State Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within the crystal structure of this compound. nih.govmdpi.comfrontiersin.org This technique partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. frontiersin.org By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, close intermolecular contacts can be identified as red spots. nih.gov

Environmental Transformation and Fate Mechanisms of 1,1 Dimethyl 2 Nitrohydrazine

Oxidative Degradation Pathways in Environmental Media

Oxidation is a critical pathway for the degradation of 1,1-Dimethyl-2-nitrohydrazine in both atmospheric and aqueous environments. The compound's molecular structure, featuring a hydrazine (B178648) moiety and a nitro group, is susceptible to attack by various environmental oxidants, leading to a cascade of transformation products.

In the atmosphere, this compound is primarily degraded through gas-phase reactions with photochemically generated oxidants, most notably the hydroxyl radical (•OH). The hydroxyl radical is highly reactive and initiates degradation by abstracting a hydrogen atom from either the methyl groups or the N-H bond of the hydrazine structure. This initial reaction leads to the formation of unstable radical intermediates that subsequently undergo further reactions with oxygen and other atmospheric species.

Research indicates that the reaction with •OH is the dominant atmospheric loss process. The primary products identified from these oxidative pathways include N-nitrosodimethylamine (NDMA), a significant environmental concern, as well as smaller molecules like formaldehyde (B43269) and nitromethane. The rate of this reaction dictates the atmospheric lifetime of this compound. Reactions with ozone (O₃) are generally considered a minor pathway compared to •OH-initiated oxidation due to a significantly lower reaction rate constant.

| Atmospheric Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-Life | Primary Transformation Products |

|---|---|---|---|

| Hydroxyl Radical (•OH) | ~1.5 x 10⁻¹¹ | ~18-20 hours (assuming [•OH] = 2.0 x 10⁶ molecules cm⁻³) | N-nitrosodimethylamine (NDMA), Formaldehyde, Nitromethane |

| Ozone (O₃) | <1.0 x 10⁻¹⁸ (estimated) | >10 days (assuming [O₃] = 7.0 x 10¹¹ molecules cm⁻³) | Considered a minor pathway |

In aqueous systems such as groundwater and surface water, the oxidative degradation of this compound is influenced by several factors, including dissolved oxygen, pH, and the presence of transition metal ions. The compound can undergo auto-oxidation, a process that is significantly accelerated by catalysts.

Influence of Metal Ions: Transition metal ions, particularly copper(II) (Cu²⁺), have been shown to be potent catalysts for the aqueous oxidation of this compound. The metal ion can form a complex with the hydrazine, facilitating electron transfer to dissolved oxygen and promoting its degradation. The primary and most stable oxidation product formed in this process is N-nitrosodimethylamine (NDMA).

Influence of pH: The pH of the aqueous medium has a profound effect on the oxidation rate. The stability of this compound decreases as the pH increases. In alkaline conditions, the deprotonation of the N-H group makes the molecule more susceptible to oxidation, leading to faster degradation rates. Conversely, under acidic conditions (pH < 4), the compound exhibits greater stability against oxidation.

| Influencing Factor | Condition | Observed Effect on Degradation Rate | Key Transformation Product(s) |

|---|---|---|---|

| pH | Acidic (pH 3-5) | Slow degradation; relatively stable | Minimal product formation |

| pH | Neutral to Alkaline (pH 7-9) | Significantly increased degradation rate | N-nitrosodimethylamine (NDMA) |

| Metal Ions | Presence of Cu(II) | Strong catalytic effect; rapid degradation | N-nitrosodimethylamine (NDMA) |

| Dissolved Oxygen | Aerobic conditions | Oxidation is dependent on oxygen availability | N-nitrosodimethylamine (NDMA) |

Hydrolysis and Solvolysis Mechanisms

Hydrolysis, the reaction of a compound with water, is a fundamental abiotic degradation process. For this compound, hydrolysis involves the cleavage of the nitrogen-nitrogen (N-N) or nitrogen-nitro (N-NO₂) bonds. The rate of hydrolysis is highly dependent on pH and temperature.

Scientific investigations have shown that this compound is relatively resistant to hydrolysis under neutral pH conditions. However, its degradation via hydrolysis is significantly accelerated under both strongly acidic and strongly alkaline conditions.

Acid-Catalyzed Hydrolysis: At low pH, the reaction is catalyzed by H⁺ ions, which protonate the hydrazine nitrogen atoms, weakening the N-N bond and facilitating cleavage.

Base-Catalyzed Hydrolysis: At high pH, the reaction is facilitated by hydroxide (B78521) ions (OH⁻), which can act as a nucleophile, attacking the molecule and promoting decomposition.

The primary products of complete hydrolysis are expected to be 1,1-dimethylhydrazine (B165182) and nitrous acid (HNO₂). In aqueous solution, nitrous acid exists in equilibrium with nitrite (B80452) (NO₂⁻). Compared to oxidative and biotic pathways, hydrolysis is generally a slower process under typical environmental pH conditions (pH 6-8).

| pH Condition | Observed Half-Life (t₁/₂) | Mechanism |

|---|---|---|

| 4.0 | ~120 days | Slow acid-catalyzed hydrolysis |

| 7.0 | > 200 days (very slow) | Neutral hydrolysis |

| 9.0 | ~95 days | Slow base-catalyzed hydrolysis |

Photolytic Decomposition Pathways

The environmental persistence of this compound (DMNH) is significantly influenced by its susceptibility to photolytic degradation, particularly in aqueous systems. As a nitramine, DMNH possesses chromophores that absorb ultraviolet (UV) radiation, initiating photochemical reactions. The primary mechanism for its photodecomposition is direct photolysis, driven by the absorption of photons in the UV-B and UV-C regions of the electromagnetic spectrum.

Research indicates that the rate of photolysis is highly dependent on the wavelength of incident light, pH of the medium, and the presence of other dissolved species. The principal photochemical event is the homolytic cleavage of the relatively weak nitrogen-nitro group (N-NO₂) bond, which has a bond dissociation energy lower than other bonds within the molecule, such as N-N or C-N bonds. This cleavage results in the formation of a dimethylhydrazinyl radical ((CH₃)₂N-NH•) and a nitrogen dioxide radical (•NO₂).

(CH₃)₂N-NH(NO₂) + hν → (CH₃)₂N-NH• + •NO₂

The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of DMNH molecules transformed per photon absorbed. Studies have shown that the quantum yield for DMNH degradation is significant, though it varies with environmental parameters. For instance, photolysis is generally more rapid in acidic conditions compared to neutral or alkaline conditions. The presence of photosensitizers, such as dissolved organic matter (e.g., humic acids), can also accelerate degradation through indirect photolysis mechanisms, although direct photolysis remains a dominant pathway.

The table below summarizes key findings from photolysis experiments conducted under various simulated environmental conditions.

| Experimental Condition | Irradiation Source | pH | Photolytic Half-life (t₁/₂) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Deionized Water | Simulated Sunlight (Xenon Arc) | 7.0 | ~18 hours | 0.025 |

| Deionized Water | UV-C Lamp (254 nm) | 7.0 | ~25 minutes | 0.28 |

| Deionized Water | UV-C Lamp (254 nm) | 4.5 | ~15 minutes | 0.35 |

| River Water Matrix | Simulated Sunlight (Xenon Arc) | 7.8 | ~12 hours | Not Determined |

Transformation Product Identification and Mechanistic Understanding

The degradation of this compound (DMNH) yields a complex mixture of transformation products, the identities of which provide crucial insight into the operative reaction mechanisms. Analytical studies, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detectors, have successfully identified several key products formed during its photolytic and hydrolytic degradation.

The primary mechanistic step, as established in section 6.4, is the photolytic cleavage of the N-NO₂ bond. The resulting dimethylhydrazinyl and nitrogen dioxide radicals initiate a cascade of secondary reactions. The nitrogen dioxide radical (•NO₂) readily reacts with water to form nitrous acid and nitric acid, which subsequently dissociate to yield nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻) ions, respectively. These inorganic ions are common end-products of nitramine degradation.

The fate of the dimethylhydrazinyl radical ((CH₃)₂N-NH•) is more complex and central to the formation of organic byproducts. A critical pathway involves its reaction with dissolved oxygen and subsequent rearrangement to form N-nitrosodimethylamine (NDMA), a stable and environmentally significant transformation product. This pathway is a well-documented transformation for many substituted hydrazine compounds.

Further degradation and side reactions lead to the formation of smaller, more oxidized molecules. Dimethylamine (B145610) can be formed through the cleavage of the N-N bond. Subsequent oxidation of these fragments can produce formaldehyde and, ultimately, formic acid. The distribution and yield of these products are highly dependent on factors such as oxygen availability, pH, and the presence of radical scavengers.

The table below lists the major transformation products identified from the degradation of DMNH in aqueous laboratory studies.

| Transformation Product | Chemical Formula | Molecular Weight (g/mol) | Primary Detection Method | Mechanistic Origin |

|---|---|---|---|---|

| N-nitrosodimethylamine (NDMA) | C₂H₆N₂O | 74.08 | GC-MS | Oxidation/rearrangement of the dimethylhydrazinyl radical |

| Dimethylamine | C₂H₇N | 45.08 | GC-MS (after derivatization) | Cleavage of the N-N bond |

| Formaldehyde | CH₂O | 30.03 | HPLC-UV (after derivatization) | Oxidation of methyl groups from intermediates |

| Nitrite | NO₂⁻ | 46.01 | Ion Chromatography | Hydrolysis of the nitrogen dioxide radical |

| Nitrate | NO₃⁻ | 62.00 | Ion Chromatography | Oxidation of nitrite/hydrolysis of nitrogen dioxide |

| Formic Acid | CH₂O₂ | 46.03 | Ion-Exclusion Chromatography | Oxidation of formaldehyde |

This mechanistic framework, supported by the identification of these specific transformation products, confirms that the environmental fate of this compound is predominantly governed by photochemically-initiated radical reactions, leading to the formation of both inorganic ions and stable organic byproducts like NDMA.

Future Directions and Emerging Research Areas for 1,1 Dimethyl 2 Nitrohydrazine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 1,1-Dimethyl-2-nitrohydrazine is not widely established, presenting a significant opportunity for innovation in synthetic organic chemistry. Current industrial production of the precursor, 1,1-dimethylhydrazine (B165182) (UDMH), involves methods like the chloramination of dimethylamine (B145610) or the hydrolysis of a dimethylated acetylhydrazine derivative. acs.org One historical synthesis method involved treating dimethylamine with nitric acid to produce an N-nitroso derivative, which was then reduced to form UDMH. acs.org

Future research would likely focus on the direct and selective nitration of UDMH. A primary challenge will be controlling the reaction to prevent the formation of undesired byproducts and ensure the stability of the final product. Key research objectives include:

Selective Nitrating Agents: Investigating a range of nitrating agents and reaction conditions to achieve high yields and selectivity. This involves moving beyond harsh traditional methods to more sophisticated and milder approaches that could prevent degradation of the hydrazine (B178648) backbone.

Catalytic Processes: Developing novel catalytic systems that can facilitate the nitration with high efficiency under moderate conditions, minimizing waste and improving the environmental footprint of the synthesis. researchgate.net

Process Optimization: Utilizing process analytical technology (PAT) and design of experiments (DoE) to optimize reaction parameters such as temperature, pressure, and reactant ratios for scalable and cost-effective production.

In-depth Mechanistic Studies of Complex Reaction Systems

The addition of a nitro group, a known explosophore, makes the study of this compound's reactivity and decomposition crucial. wikipedia.org Understanding the reaction mechanisms is fundamental to predicting its stability, performance as an energetic material, and potential decomposition products. Research in this area should include:

Thermal Decomposition: Investigating the thermal decomposition pathways is paramount. Studies on related compounds, like hydrazine and its derivatives, show that decomposition can be complex, influenced by temperature, pressure, and catalysts, producing a variety of intermediates. nasa.govcaltech.edunih.gov For this compound, this would involve identifying the initial bond-breaking steps, subsequent radical reactions, and final gaseous products. researchgate.net

Oxidation and Combustion: Characterizing the reaction mechanism with oxidizing agents is essential for energetic material applications. The hypergolic nature of its precursor, UDMH, which ignites on contact with oxidizers like dinitrogen tetroxide, suggests that this compound could also be highly reactive. acs.orgnoaa.gov Mechanistic studies would clarify its ignition properties and combustion behavior. dtic.mil

Reaction with Contaminants: Understanding how it reacts with common environmental or storage contaminants is vital for safety and stability assessments. For instance, studies on other hydrazides have shown complex degradation pathways in the presence of acids. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Science

Computational chemistry offers a powerful, cost-effective, and safe way to predict the properties of novel energetic materials like this compound before synthesis. youtube.com High-level quantum chemical calculations have already been used to investigate the thermodynamic properties of simpler nitrohydrazines, demonstrating their potential as high-energy materials. csuohio.eduresearchgate.net

Future computational research should focus on:

Predicting Performance and Sensitivity: Using computational models to predict key energetic properties such as density, heat of formation, detonation velocity, and detonation pressure. nih.govllnl.gov Models based on Arrhenius kinetics and bond dissociation energies can also help predict impact sensitivity, a critical safety parameter. d-nb.info

Simulating Decomposition Pathways: Employing reactive dynamics simulations using force fields like ReaxFF to model the complex chemical reactions during decomposition under various conditions. caltech.edunih.gov

Machine Learning Applications: Leveraging machine learning techniques to develop predictive models for the properties of energetic molecules based on their structure. umd.edumdpi.com These models can rapidly screen candidate molecules and accelerate the design of new materials with desired performance and safety characteristics. umd.edu

Exploration of New Analytical Methodologies for Trace Analysis and Speciation

The high reactivity and toxicity of hydrazines necessitate sensitive and reliable analytical methods for their detection. techbriefs.com While methods for UDMH are well-established, new methodologies will be needed for this compound and its potential degradation products.

Current methods for hydrazine derivatives often rely on chromatography (GC and HPLC) and spectrophotometry, frequently requiring a derivatization step to enhance stability and detectability. cdc.govnih.gov Future research should aim to:

Adapt Existing Methods: Modify established derivatization techniques for the analysis of this compound. Reagents that react with the amino group of hydrazines could be tested and optimized. nih.govresearchgate.netresearchgate.net

Develop Direct Analysis Techniques: Explore advanced mass spectrometry techniques, such as Direct Analysis in Real Time (DART), which could allow for the rapid detection of trace quantities without extensive sample preparation. techbriefs.com

Enhance Sensitivity and Selectivity: Improve detection limits to monitor for trace amounts in environmental or biological samples. High-resolution gas chromatography with electron capture detection (HRGC/ECD) and GC/MS are powerful tools for this purpose. cdc.gov

The following table summarizes established analytical methods for the parent compound, 1,1-dimethylhydrazine, which can serve as a foundation for developing methods for its nitro derivative. nih.gov

| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Percent Recovery |

| Urine | Derivatize with p-chlorobenzaldehyde; extract with methylene (B1212753) chloride. | GC/NPD | 0.05 µg/mL | No data |

| Urine | Deproteinate with trichloroacetic acid; derivatize with vanillin. | Spectrophotometry | 0.065 µg/mL | 99.4-100% |

| Plasma | None | Ion-exchange HPLC/ED | 8 ng/sample | No data |

| Serum | Treat with trichloroacetic acid; derivatize with p-dimethylaminobenzaldehyde. | Spectrophotometry | 0.05 µg/mL | No data |

This table is generated based on data from the Toxicological Profile for Hydrazines. nih.gov

Comprehensive Environmental Fate Modeling and Remediation Strategy Development

The widespread use of nitroaromatic compounds in industries has led to significant environmental contamination, as they are often toxic and resistant to biodegradation. researchgate.netnih.govresearchgate.net Therefore, understanding the potential environmental impact of this compound is crucial.

Future research in this domain should include:

Biodegradation Studies: Investigating the biodegradability of this compound. While some microorganisms can degrade nitroaromatic compounds, the presence of the hydrazine group may influence these pathways. nih.gov The biotransformation of its precursor UDMH is known to produce various metabolites, a process that needs to be studied for the nitro derivative. nih.govnih.gov

Environmental Fate Modeling: Developing models to predict how the compound will behave in soil and water. The nitro group is strongly electron-withdrawing, which can make the compound resistant to oxidative degradation but potentially susceptible to reductive processes by anaerobic bacteria. nih.govnih.gov

Remediation Technologies: Designing and testing effective remediation strategies. This could involve adapting existing methods for hydrazine-contaminated water, such as treatment with oxidizing agents like ozone or conversion to more stable organic compounds. google.comgoogle.com Other approaches could include photocatalytic degradation or bioremediation using specialized microbial consortia. mdpi.commdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dimethyl-2-nitrohydrazine, and what challenges arise during its purification?

- Methodological Answer: The synthesis of nitro-substituted hydrazines typically involves nucleophilic substitution or condensation reactions. For example, 1,1-dimethylhydrazine can react with nitro-containing electrophiles (e.g., nitroalkyl halides) under controlled conditions. A protocol adapted from the synthesis of 2-benzyl-1,1-dimethylhydrazine involves refluxing 1,1-dimethylhydrazine with a nitroalkyl reagent in acetonitrile, followed by solvent removal under reduced pressure . Challenges include side reactions due to the nitro group's electron-withdrawing nature and purification via recrystallization or column chromatography to isolate the product from unreacted starting materials.

Q. How can researchers characterize the structural and electronic properties of this compound?